1-(prop-2-en-1-yloxy)-4-propoxybenzene
Description
1-(prop-2-en-1-yloxy)-4-propoxybenzene is an organic compound with the molecular formula C12H16O2 It is a derivative of benzene, featuring both prop-2-en-1-yloxy and propoxy functional groups attached to the benzene ring
Properties
CAS No. |
1005006-02-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-en-1-yloxy)-4-propoxybenzene typically involves the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
2.1. Electrophilic Addition Reactions
The allyl double bond undergoes typical alkene reactions:
2.2. Oxidation Reactions
-
Ozonolysis : Cleavage of the allyl double bond yields formaldehyde and a ketone intermediate.
-
Radical Oxidation : Reaction with peroxides may form allyl alcohol derivatives .
Ether Cleavage and Alkoxy Group Reactivity
The propoxy and allyloxy ethers can undergo cleavage under strong acidic or basic conditions:
Biological and Functional Activity
While not a direct chemical reaction, the compound exhibits acaricidal activity against Varroa destructor mites, attributed to its para-substituted allyloxy and propoxy groups. Key findings include:
-
Structure-Activity Relationship :
5.1. Nucleophilic Aromatic Substitution
Electron-rich benzene rings may undergo nitration or sulfonation, though steric hindrance from substituents could limit reactivity.
5.2. Photochemical Reactions
The allyloxy group may participate in [2+2] cycloadditions under UV light, forming dimers or cross-linked products.
Scientific Research Applications
Applications in Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its applications include:
- Polymer Chemistry : It can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their durability and resistance to environmental degradation.
- Coatings : The compound's ability to form stable films makes it suitable for use in coatings that require enhanced adhesion and resistance to chemicals.
Research has indicated potential biological applications for 1-(prop-2-en-1-yloxy)-4-propoxybenzene, particularly in pharmacology and biochemistry:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Helicobacter pylori. These findings suggest its potential as a lead compound for developing new antibiotics .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases. This inhibition may provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of this compound derivatives against H. pylori demonstrated:
- Minimum Inhibitory Concentration (MIC) : The most effective derivative showed an MIC of 16 µg/mL.
- Mechanism of Action : The compounds induced apoptosis in bacterial cells, leading to cell death through reactive oxygen species (ROS) generation.
Applications in Organic Chemistry
In organic synthesis, this compound acts as a versatile intermediate:
- Synthesis of Complex Molecules : It can be employed in various coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures.
- Functionalization of Aromatic Compounds : The allyl group allows for further functionalization, enabling the introduction of diverse substituents that can modify the chemical properties of the resulting compounds.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yloxy)-4-propoxybenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-en-1-yloxy)-2-propoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
1-fluoro-4-(prop-2-en-1-yloxy)benzene: Contains a fluorine atom instead of a propoxy group.
1-(prop-2-en-1-yloxy)-4-methoxybenzene: Contains a methoxy group instead of a propoxy group.
Uniqueness
1-(prop-2-en-1-yloxy)-4-propoxybenzene is unique due to the presence of both prop-2-en-1-yloxy and propoxy groups, which can impart specific chemical and physical properties
Q & A
Basic: What are the optimal synthetic routes for 1-(prop-2-en-1-yloxy)-4-propoxybenzene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential alkylation of hydroquinone derivatives. A two-step procedure is recommended:
Allylation of 4-hydroxybenzaldehyde : React 4-hydroxybenzaldehyde with allyl bromide (prop-2-en-1-yl bromide) using K₂CO₃ as a base and KI as a catalyst in anhydrous acetone under inert atmosphere (e.g., argon) .
Propoxylation : Introduce the propoxy group via nucleophilic substitution using propyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 80–90°C .
Optimization Tips :
- Monitor reaction progress via TLC or GC-MS to minimize side products (e.g., di-allylated byproducts).
- Use excess alkylating agent (1.2–1.5 equiv.) and ensure anhydrous conditions for higher yields (>75%) .
Basic: Which purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals; cooling to 4°C enhances crystal yield .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (8:1) for lab-scale purification.
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) isolates the compound without thermal decomposition .
Advanced: How can X-ray crystallography and software tools (e.g., SHELX, ORTEP) resolve the crystal structure of this compound derivatives?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. A monoclinic P2₁/n space group is common for similar aryl ethers .
- Structure Refinement :
- Handling Twinning : If twinning occurs (common in monoclinic systems), use the TWIN/BASF commands in SHELXL to refine twin laws .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound, and how can they be analyzed?
Methodological Answer:
- Key Interactions :
- Graph Set Analysis : Apply Etter’s methodology to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Advanced: How do structural modifications (e.g., allyl vs. propoxy groups) influence biological activity in benzimidazole derivatives?
Methodological Answer:
- Bioactivity Screening :
- Replace the benzimidazole core (as in related compounds) with the target aryl ether to assess antimicrobial or anticancer activity via in vitro assays (e.g., MIC against S. aureus or MTT assays on HeLa cells) .
- Computational Modeling :
- Perform DFT calculations (B3LYP/6-31G*) to compare electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities .
Data Contradiction: How can conflicting reports on synthesis yields under varying catalysts (AlCl₃ vs. Pd) be reconciled?
Methodological Answer:
- Catalyst Comparison :
- AlCl₃ (Lewis Acid) : Higher yields (~80%) but may promote side reactions (e.g., Friedel-Crafts alkylation) .
- Pd Catalysts (Cross-Coupling) : Lower yields (~60%) but better regioselectivity for aryl ether formation .
- Resolution Strategy :
- Conduct kinetic studies (NMR monitoring) to identify intermediate species.
- Optimize solvent polarity (e.g., switch from DMF to THF) to suppress competing pathways .
Methodological: What experimental phasing strategies are recommended for resolving ambiguous electron density in crystallography?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
